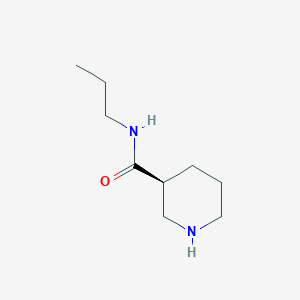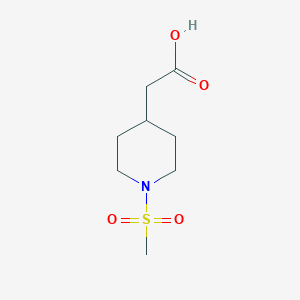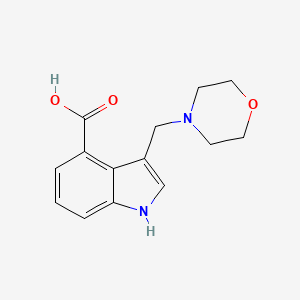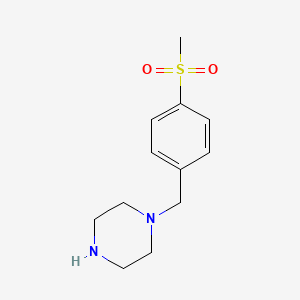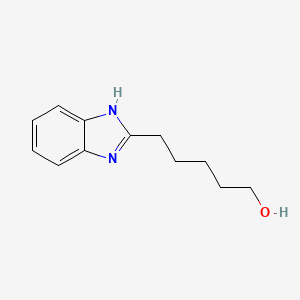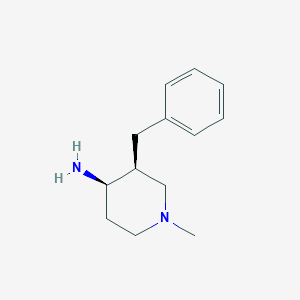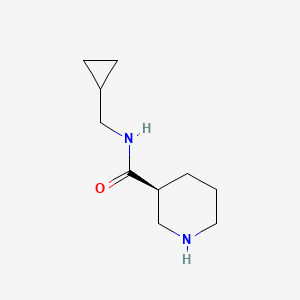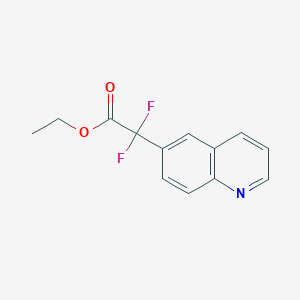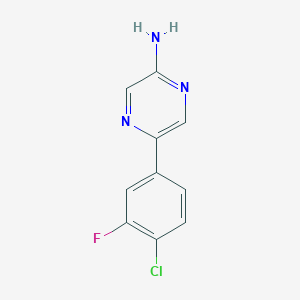
N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide, also known as NAMPA, is an organic compound belonging to the class of amides. It is a colorless and odorless crystalline solid with a melting point of 135-137 °C and a boiling point of 255-256 °C. NAMPA is an important intermediate in the synthesis of a variety of pharmaceuticals and has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
科学的研究の応用
Gastroprokinetic Activity : Compounds similar to N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide, such as N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, demonstrate potent gastroprokinetic activity, which is crucial for treating certain gastrointestinal disorders (Kalo et al., 1995).
Molecular Refraction and Polarizability : Research on similar compounds, like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has explored their physicochemical properties such as density, refractive index, and polarizability. These properties are significant for understanding the drug's interactions and stability in different environments (Sawale et al., 2016).
Ligands for Neurological Receptors : Derivatives of compounds similar to N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide have been synthesized and studied as ligands for 5-HT1A receptors, important in neurological and psychiatric disorders (Zhuang et al., 1994).
Molecular Structure Analysis : Studies on analogous compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, focus on their molecular structure using techniques like X-ray diffraction and DFT calculations. This is crucial for drug design and understanding drug-receptor interactions (Karabulut et al., 2014).
Development of Biosensors : Some benzamide derivatives have been used in the development of biosensors. For example, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes have been employed for the electrocatalytic determination of biological molecules, indicating potential biomedical applications (Karimi-Maleh et al., 2014).
Psycho- and Neurotropic Profiling : Related compounds have been evaluated for their psycho- and neurotropic effects, showing potential as psychoactive compounds with sedative, anti-amnesic, and antihypoxic effects (Podolsky et al., 2017).
Synthesis and Antiviral Activity : N-Phenylbenzamide derivatives, closely related to the compound of interest, have been synthesized and shown to possess anti-EV 71 activities, which is crucial for developing antiviral drugs (Ji et al., 2013).
特性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)22-15-7-5-4-6-13(15)17(20)19-14-10-12(18)8-9-16(14)21-3/h4-11H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAMXLVWPUUMDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-isopropoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)
![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)
![6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384861.png)
